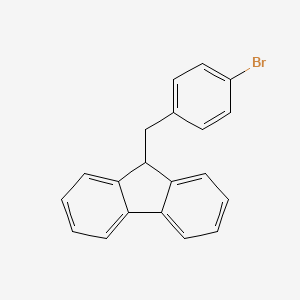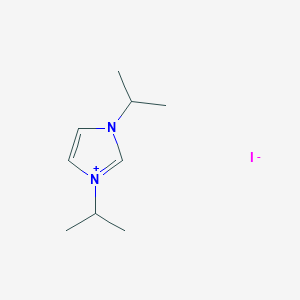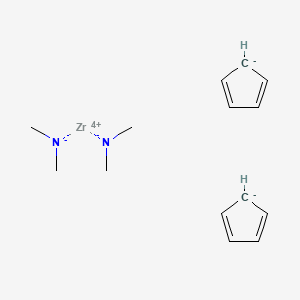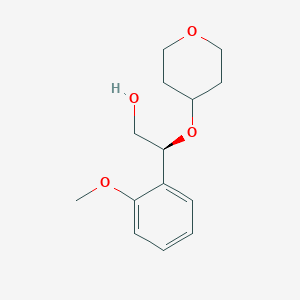
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide: is an organic compound with the molecular formula C20H24N4O5 and a molecular weight of 400.42836 g/mol . This compound is often used in biochemical research, particularly in the study of enzyme kinetics and protease activity.
Mecanismo De Acción
Target of Action
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is primarily targeted towards trypsin-like enzymes and granule-associated serine esterases . These enzymes play a crucial role in various biological processes, including digestion and immune response.
Mode of Action
The compound acts as a substrate for these enzymes . It undergoes enzymatic cleavage, leading to the release of p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, making this compound useful in enzyme assays.
Result of Action
The primary result of the action of this compound is the cleavage of the compound by its target enzymes, leading to the release of p-nitroaniline . This can be used to measure the activity of the enzymes, providing valuable information about biological processes.
Análisis Bioquímico
Biochemical Properties
N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is known to interact with various enzymes, proteins, and other biomolecules. Its carboxyl group can condense with the amino group to form a peptide bond . This property is particularly useful in preventing non-specific reactions during the synthesis of polypeptides or proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the amino group of biomolecules, leading to the formation of peptide bonds . This process can result in changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide bond formation . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Cbz) group. The p-nitroanilide moiety is then introduced through a coupling reaction. The general synthetic route includes:
Protection of Lysine: The epsilon-amino group of L-lysine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected lysine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Protection: Using large reactors for the protection of lysine with benzyloxycarbonyl chloride.
Efficient Coupling: Employing high-efficiency coupling reagents and solvents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin in a buffered aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.
Major Products:
Hydrolysis: L-lysine and p-nitroaniline.
Reduction: N-epsilon-Benzyloxycarbonyl-L-lysine p-phenylenediamine.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug development and as a diagnostic tool for enzyme-related diseases .
Industry:
Comparación Con Compuestos Similares
N-epsilon-Carbobenzyloxy-L-lysine: Similar in structure but lacks the p-nitroanilide moiety.
N-alpha-Benzyloxycarbonyl-L-lysine: The protection group is on the alpha-amino group instead of the epsilon-amino group.
Uniqueness: N-epsilon-Benzyloxycarbonyl-L-lysine p-nitroanilide is unique due to its dual functionality as both a protected amino acid and a chromogenic substrate for protease activity assays .
Propiedades
IUPAC Name |
benzyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c21-18(19(25)23-16-9-11-17(12-10-16)24(27)28)8-4-5-13-22-20(26)29-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,26)(H,23,25)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWWDWRCPARCIQ-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6306554.png)


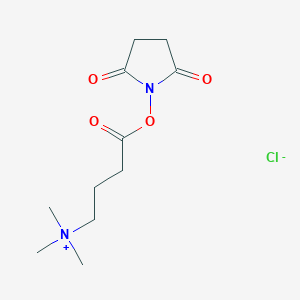
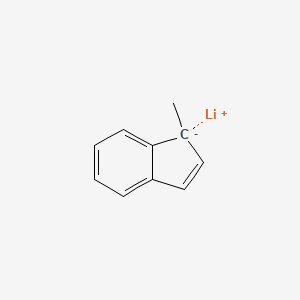

![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)
